![molecular formula C31H32N2O B380894 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380894.png)
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol typically involves multi-step organic reactions. The starting materials often include indole derivatives and various reagents to introduce the diethylamino and diphenyl groups. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol: A closely related compound with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C31H32N2O |
|---|---|
Molekulargewicht |
448.6g/mol |
IUPAC-Name |
1-(diethylamino)-3-(2,3-diphenylbenzo[g]indol-1-yl)propan-2-ol |
InChI |
InChI=1S/C31H32N2O/c1-3-32(4-2)21-26(34)22-33-30(25-16-9-6-10-17-25)29(24-14-7-5-8-15-24)28-20-19-23-13-11-12-18-27(23)31(28)33/h5-20,26,34H,3-4,21-22H2,1-2H3 |
InChI-Schlüssel |
LOFMOFMAWPKIMA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


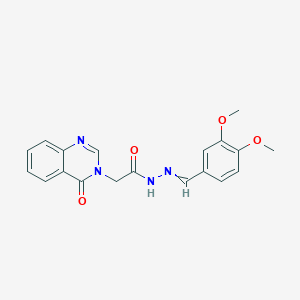
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B380812.png)
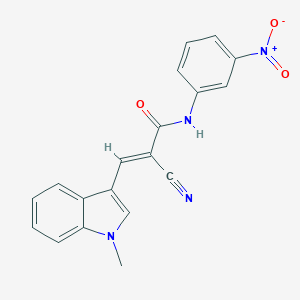
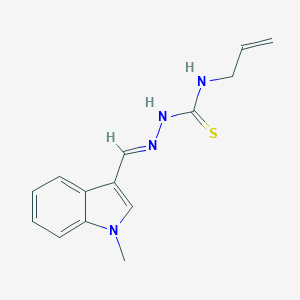
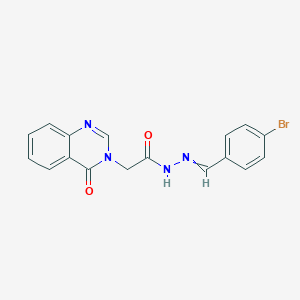

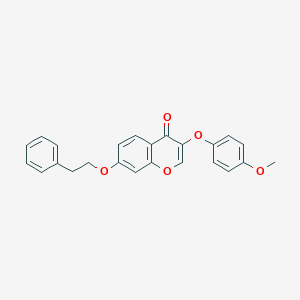
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
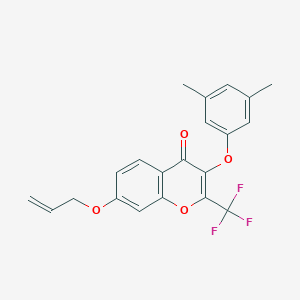


![4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B380831.png)
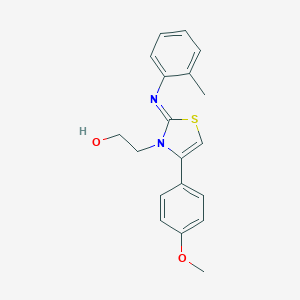
![methyl 4-[4-(4-methoxyphenyl)-2-sulfanyl-1H-imidazol-1-yl]benzoate](/img/structure/B380833.png)
